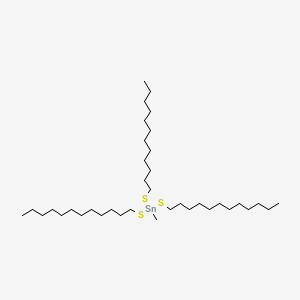
Tris(dodecylthio)methylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by the presence of three dodecylthio groups attached to a central tin atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tris(dodecylthio)methylstannane typically involves the reaction of tin compounds with dodecylthiol. One common method is the reaction of tin tetrachloride (SnCl4) with dodecylthiol (C12H25SH) in the presence of a base such as triethylamine. The reaction proceeds as follows:
SnCl4+3C12H25SH→Sn(SC12H25)3+3HCl
The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Tris(dodecylthio)methylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The dodecylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium alkoxides or amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted stannanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(dodecylthio)methylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tris(dodecylthio)methylstannane involves its interaction with various molecular targets. The dodecylthio groups can interact with biological membranes, altering their properties and affecting cellular functions. The tin atom can also coordinate with various biomolecules, influencing their activity and stability .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(phenylthio)methylstannane
- Tris(butylthio)methylstannane
- Tris(octylthio)methylstannane
Uniqueness
Tris(dodecylthio)methylstannane is unique due to its long dodecyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are important .
Propiedades
Número CAS |
52165-03-4 |
|---|---|
Fórmula molecular |
C37H78S3Sn |
Peso molecular |
737.9 g/mol |
Nombre IUPAC |
tris(dodecylsulfanyl)-methylstannane |
InChI |
InChI=1S/3C12H26S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13;;/h3*13H,2-12H2,1H3;1H3;/q;;;;+3/p-3 |
Clave InChI |
XTQFTQYIHGJPID-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCS[Sn](C)(SCCCCCCCCCCCC)SCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




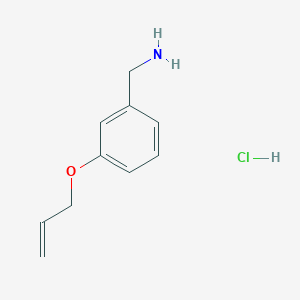
![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
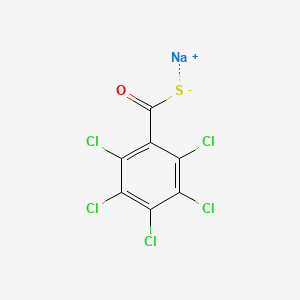
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
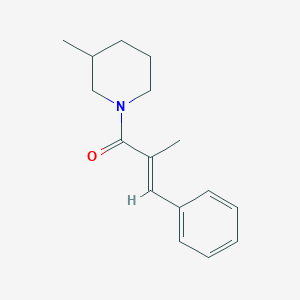
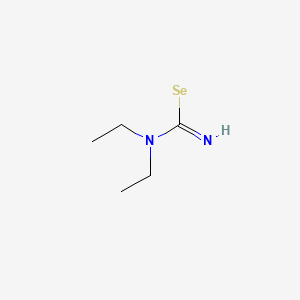
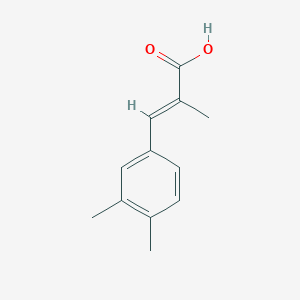
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
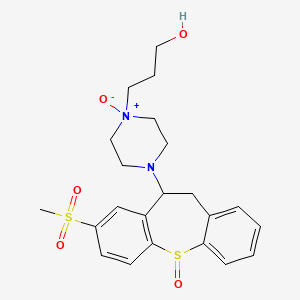
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)


